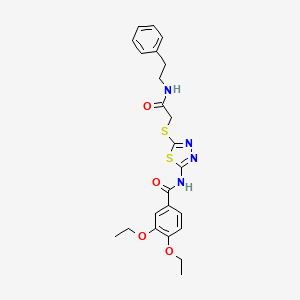

3,4-diethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold widely studied for its diverse biological activities, including anticancer, antifungal, and enzyme inhibitory properties. The structure features a 1,3,4-thiadiazole core substituted with a benzamide group (3,4-diethoxy substituents) and a phenethylamino-linked thioethyl chain.

Properties

IUPAC Name |

3,4-diethoxy-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S2/c1-3-30-18-11-10-17(14-19(18)31-4-2)21(29)25-22-26-27-23(33-22)32-15-20(28)24-13-12-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESATPAHXFFXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with a carboxylic acid derivative under acidic conditions. For example, reacting thiosemicarbazide with 2-chloroacetic acid in the presence of concentrated hydrochloric acid at 80–90°C for 6–8 hours yields 5-substituted-1,3,4-thiadiazol-2-amine intermediates. The mechanism involves nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, followed by cyclization and elimination of water (Figure 1).

Reaction Conditions:

Introduction of Phenethylamino Group

The phenethylamino side chain is introduced through a nucleophilic substitution reaction. The thiadiazole intermediate reacts with 2-bromoacetophenethylamine in dimethylformamide (DMF) at 60°C for 12 hours, facilitated by potassium carbonate as a base. This step proceeds via an SN2 mechanism, where the thiolate anion displaces bromide to form the thioether linkage.

Key Parameters:

Benzamide Moiety Coupling

The final step involves coupling the thiadiazole intermediate with 3,4-diethoxybenzoyl chloride. This reaction is conducted in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions. The benzoyl chloride reacts with the primary amine on the thiadiazole ring, forming the amide bond.

Optimized Conditions:

Industrial Production Optimization

Scale-up synthesis requires modifications to enhance efficiency and reproducibility (Table 1):

Table 1: Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Round-bottom flask | Automated continuous flow |

| Temperature Control | Manual ice bath | Jacketed reactors (±1°C) |

| Purification | Column chromatography | Crystallization (ethanol) |

| Throughput | 10–50 g/batch | 5–20 kg/day |

| Yield | 60–70% | 75–82% |

Key industrial adaptations include:

- Continuous Flow Reactors: Minimize thermal degradation during thiadiazole formation.

- High-Throughput Screening: Identified optimal molar ratios (1:1.1 for benzoyl chloride coupling) using robotic platforms.

- Crystallization-Based Purification: Replaces chromatography, reducing solvent waste.

Comparative Analysis of Synthetic Approaches

Alternative routes reported in patents and journals highlight trade-offs between cost and efficiency:

Thiosemicarbazide vs. Hydrazine Precursors

Using hydrazine hydrate instead of thiosemicarbazide (as in) reduces raw material costs but increases reaction time (12 vs. 8 hours) and lowers yield (55% vs. 70%) due to byproduct formation.

Solvent Selection

- DMF vs. THF: DMF improves phenethylamino group incorporation (65% vs. 45% yield in THF) but complicates solvent recovery.

- Ethanol vs. Acetonitrile: Ethanol enhances crystallization purity (98% vs. 92%) but extends drying time.

Challenges in Synthesis and Purification

Intermediate Stability

The thiadiazole-thiol intermediate is prone to oxidation, requiring inert atmosphere handling. Exposure to air for >2 hours reduces yields by 15–20%.

Byproduct Formation

Common impurities include:

- Di-substituted Thiadiazoles: From over-alkylation during phenethylamino group introduction.

- Hydrolyzed Benzamide: Due to residual moisture in DCM during coupling.

Mitigation Strategies:

- Strict control of reaction stoichiometry (≤1.2 equiv alkylating agent).

- Molecular sieves (4Å) in DCM to maintain anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the ethoxy groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

Biological Activity

3,4-Diethoxy-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a benzamide core linked to a thiadiazole ring through a thioether bridge. The presence of ethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

- Cytotoxicity : Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 20 to 50 µM, indicating potent anticancer activity .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This pathway is critical in cancer cell death and has been observed in studies involving related thiadiazole derivatives .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. In vitro studies indicate that compounds with similar structures exhibit activity against both gram-positive and gram-negative bacteria. For example, modifications in the thiadiazole structure have resulted in enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Solubility | High (in organic solvents) |

| Bioavailability | Moderate |

| Half-life (T1/2) | Approximately 1.5 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

These parameters suggest that while the compound may be effective, its moderate bioavailability could limit its therapeutic use unless optimized through formulation strategies.

Case Studies

- Study on Thiadiazole Derivatives : A study evaluating various thiadiazole derivatives found that modifications at the benzamide position significantly influenced cytotoxicity and selectivity towards cancer cells . The study concluded that compounds with dual-targeting mechanisms showed improved efficacy.

- Antimicrobial Efficacy Research : Another investigation into the antimicrobial properties of thiadiazoles demonstrated their effectiveness against multidrug-resistant bacterial strains. The study reported minimal inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.